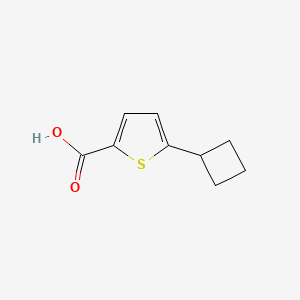

5-Cyclobutylthiophene-2-carboxylic acid

Description

5-Cyclobutylthiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a cyclobutyl substituent at the 5-position of the thiophene ring. Thiophene carboxylic acids are widely explored in medicinal chemistry and materials science due to their electronic tunability and bioactivity. The cyclobutyl group introduces steric bulk and moderate lipophilicity, which may enhance metabolic stability or alter binding affinities in biological systems compared to smaller substituents like halogens or aryl groups .

Propriétés

Formule moléculaire |

C9H10O2S |

|---|---|

Poids moléculaire |

182.24 g/mol |

Nom IUPAC |

5-cyclobutylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |

Clé InChI |

GDAXOWOVGLVTPO-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)C2=CC=C(S2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse de l'acide 5-cyclobutylthiophène-2-carboxylique impliquent l'introduction d'un groupe cyclobutyle sur le cycle thiophène. Des méthodes spécifiques peuvent inclure des réactions de Grignard au cyclobutyle, des lithiations au cyclobutyle ou d'autres agents cyclobutylant.

Conditions réactionnelles : Les conditions réactionnelles peuvent varier, mais impliquent généralement l'utilisation de solvants appropriés (par exemple, éther, THF), de basses températures et de catalyseurs appropriés.

Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle de ce composé sont limitées. Les laboratoires de recherche peuvent le synthétiser à des fins scientifiques.

Analyse Des Réactions Chimiques

Réactivité : L'acide 5-cyclobutylthiophène-2-carboxylique peut subir diverses réactions, notamment :

Oxydation : Les processus oxydatifs peuvent conduire à la formation de sulfones ou de sulfoxydes.

Réduction : Les réactions de réduction peuvent produire le cyclobutylthiophène correspondant.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe acide carboxylique.

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO) ou le peroxyde d'hydrogène (HO).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH) ou le borohydrure de sodium (NaBH).

Substitution : Des chlorures d'acides ou des anhydrides.

Principaux produits : Les principaux produits dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

L'acide 5-cyclobutylthiophène-2-carboxylique trouve des applications dans :

Chimie : En tant que bloc de construction pour la conception de nouvelles molécules organiques.

Biologie : Dans des études relatives aux dérivés du thiophène et à leurs activités biologiques.

Médecine : Utilisation potentielle dans la découverte de médicaments en raison de ses caractéristiques structurelles.

Industrie : Les informations sur les applications industrielles sont limitées, mais il peut avoir des utilisations en science des matériaux.

5. Mécanisme d'action

Le mécanisme exact par lequel l'acide 5-cyclobutylthiophène-2-carboxylique exerce ses effets reste un domaine de recherche en cours. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, mais des recherches supplémentaires sont nécessaires.

Mécanisme D'action

The exact mechanism by which 5-Cyclobutylthiophene-2-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

The table below compares 5-Cyclobutylthiophene-2-carboxylic acid with structurally related compounds based on substituent effects, physical properties, and applications:

Key Observations :

- Spectral Trends : The carboxylic acid moiety would exhibit a strong C=O stretch (~1700 cm⁻¹) in IR, distinct from aldehyde analogs (e.g., compound 3: 1672 cm⁻¹ ).

- Synthetic Complexity : Introducing cyclobutyl groups may require specialized reagents (e.g., cyclobutylboronic acids) compared to bromination or aryl cross-coupling .

Activité Biologique

5-Cyclobutylthiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antitumor Activity Evaluation

Recent studies have focused on evaluating the antitumor activity of various thiophene derivatives. While specific data on this compound is sparse, research on related compounds provides a framework for understanding its potential effects.

- Cell Line Studies : In vitro assays using cancer cell lines have shown that thiophene derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds that disrupt TRBP-Dicer interactions have demonstrated nanomolar inhibitory activity against hepatocellular carcinoma cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| CIB-L43 | HCC | 0.66 | TRBP inhibition |

| CIB-3b | HCC | TBD | TRBP-Dicer disruption |

Metabolic Effects

In addition to antitumor properties, compounds similar to this compound have been studied for their effects on metabolic pathways:

- IL-6 Secretion : Certain analogs have been shown to enhance IL-6 secretion in adipocytes, which is linked to metabolic regulation and insulin sensitivity . This suggests that this compound may also play a role in modulating metabolic responses.

Case Studies

While direct case studies specifically involving this compound are currently lacking, the following examples illustrate the relevance of thiophene derivatives in clinical and preclinical settings:

- CIB-L43 Case Study : This derivative demonstrated significant antitumor activity through TRBP inhibition, highlighting the potential for thiophene-based compounds in cancer treatment.

- Amlexanox Analogues : Research on related compounds has shown promising results in promoting weight loss and improving insulin sensitivity in obese models, indicating a potential therapeutic avenue for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.